1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one
Overview
Description
1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one is an organic compound with the chemical formula C15H18O3. It is a sesquiterpene-like compound isolated from the root of Bombax malabaricum and is known for its biological activities, particularly in agriculture as an insecticide . The compound is characterized by its yellow powder form and its solubility in organic solvents such as chloroform, dimethylformamide, and ethanol .
Preparation Methods
1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one can be synthesized through various chemical routes. One notable method involves the catalytic asymmetric hydroxylative dearomatization of 2-naphthols using oxaziridines in the presence of a complex catalyst. This method yields high enantioselectivity and efficiency . The industrial production of this compound typically involves a series of reactions and transformations, including condensation and acylation reactions under specific chemical conditions and catalysts .
Chemical Reactions Analysis
1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions include various substituted ortho-quinols and other derivatives that retain the core structure of this compound .
Scientific Research Applications
1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. In agricultural applications, it acts as an insecticide by disrupting the normal physiological processes of pests, leading to their death . The exact molecular targets and pathways are still under investigation, but it is believed to involve interference with key enzymes and metabolic processes within the pests .
Comparison with Similar Compounds
1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)-1,2-dihydronaphthalen-2-one can be compared with other similar sesquiterpene-like compounds, such as:
This compound 7-methyl ether: A derivative of this compound with a methyl group at the 7th position, known for its antibacterial properties.
Scopoletin: Another sesquiterpene-like compound with similar biological activities.
2-Hydroxy-7-methoxycadalene: A related compound with structural similarities and comparable biological activities.
2,7-Dihydroxycadalene: A precursor in the biosynthesis of this compound, sharing similar chemical properties.
This compound stands out due to its high enantioselectivity in synthetic applications and its potent insecticidal properties .
Properties
IUPAC Name |
1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJSBOHWRDWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575461 | |
Record name | 1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)naphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lacinilene C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87900-51-4, 41653-72-9 | |
Record name | 1,7-Dihydroxy-1,6-dimethyl-4-(propan-2-yl)naphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lacinilene C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 63 °C | |
Record name | Lacinilene C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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